(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Overview
Description
Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another . They are found in many physiologically active compounds .
Synthesis Analysis
Oxazepine structures can be synthesized based on the consecutive Betti/Bargellini multicomponent reactions . Aminobenzylnaphthols were prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine via the Betti reaction, and then, oxazepine derivatives were synthesized using the Betti reaction products, chloroform, and aliphatic ketones in the presence of sodium hydroxide via Bargellini multicomponent reactions .Molecular Structure Analysis
The molecular structure of oxazepines involves a seven-membered heterocyclic ring with two heteroatoms .Chemical Reactions Analysis
Oxazepine derivatives can be synthesized through various methods including cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-6-12-9-8(5-11-7)3-2-4-10-9/h2-4,7,11H,5-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPHGSFNQQRRS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(CN1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C(CN1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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